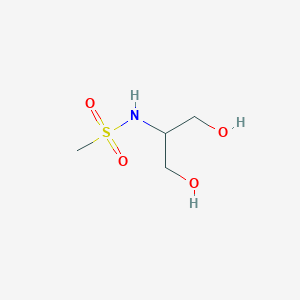

N-(1,3-dihydroxypropan-2-yl)methanesulfonamide

Beschreibung

N-(1,3-Dihydroxypropan-2-yl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a 1,3-dihydroxypropan-2-yl moiety. This structure confers unique physicochemical properties, such as high hydrophilicity due to the diol (glycerol-like) substituent, which may enhance aqueous solubility compared to aromatic sulfonamides.

Eigenschaften

IUPAC Name |

N-(1,3-dihydroxypropan-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO4S/c1-10(8,9)5-4(2-6)3-7/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAJAQDNGVTSIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dihydroxypropan-2-yl)methanesulfonamide can be achieved through the reaction of methanesulfonyl chloride with 1,3-dihydroxypropan-2-amine under basic conditions. The reaction is typically carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of N-(1,3-dihydroxypropan-2-yl)methanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(1,3-dihydroxypropan-2-yl)methanesulfonamide can undergo oxidation reactions to form sulfonic acid derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions where the methanesulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Research indicates that sulfonamide derivatives can act as effective antagonists for the P2X7 receptor (P2X7R), which is involved in inflammatory processes. Inhibiting P2X7R activity has been linked to therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. A study demonstrated that certain sulfonamide compounds could significantly reduce interleukin-1 beta (IL-1β) secretion, a key marker of inflammation, in experimental models .

1.2 Antidiabetic Effects

N-(1,3-dihydroxypropan-2-yl)methanesulfonamide has shown promise in enhancing glucose uptake in muscle cells, suggesting its potential role as an antidiabetic agent. The compound may facilitate insulin-stimulated glucose transport, which is crucial for managing diabetes .

Mechanistic Insights

Understanding the mechanisms through which N-(1,3-dihydroxypropan-2-yl)methanesulfonamide exerts its effects is vital for optimizing its use in therapy.

2.1 Interaction with P2X7R

The P2X7 receptor plays a significant role in mediating pain and inflammation. Compounds that inhibit this receptor can lead to reduced pain perception and lower inflammatory responses, making them valuable in treating chronic inflammatory diseases .

2.2 Modulation of Glucose Metabolism

In vitro studies have shown that N-(1,3-dihydroxypropan-2-yl)methanesulfonamide enhances glucose uptake by promoting insulin signaling pathways within muscle cells . This mechanism could be pivotal for developing new diabetes therapies.

In Vivo Studies

A series of in vivo experiments were conducted to evaluate the efficacy of N-(1,3-dihydroxypropan-2-yl)methanesulfonamide in animal models of inflammation and diabetes:

- Inflammation Model : Mice treated with the compound exhibited significant reductions in inflammatory markers compared to control groups, highlighting its potential as an anti-inflammatory agent .

- Diabetes Model : In diabetic mice, administration of the compound resulted in improved blood glucose levels and enhanced insulin sensitivity .

Clinical Relevance

The implications of these findings extend to clinical settings where managing chronic inflammation and diabetes is critical. The therapeutic potential of sulfonamide derivatives like N-(1,3-dihydroxypropan-2-yl)methanesulfonamide suggests a promising avenue for drug development.

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of N-(1,3-dihydroxypropan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-(1,3-dihydroxypropan-2-yl)methanesulfonamide and related sulfonamide derivatives:

Biologische Aktivität

N-(1,3-dihydroxypropan-2-yl)methanesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antidiabetic, anti-inflammatory, and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for N-(1,3-dihydroxypropan-2-yl)methanesulfonamide is C₅H₁₃NO₄S. Its structure consists of a methanesulfonamide group attached to a 1,3-dihydroxypropan-2-yl moiety. The presence of hydroxyl groups enhances its solubility and may contribute to its biological activity.

1. Antidiabetic Activity

Research indicates that N-(1,3-dihydroxypropan-2-yl)methanesulfonamide can enhance glucose uptake in muscle cells, which is crucial for managing diabetes. The compound appears to activate the phosphoinositide 3-kinase (PI3K) signaling pathway, leading to increased insulin sensitivity and glucose metabolism in L6 myotubes .

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. Studies suggest that it may inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, potentially through the inhibition of NF-kB signaling pathways. This effect is particularly relevant in autoimmune diseases where inflammation plays a critical role .

3. Anticancer Properties

Preliminary studies have indicated that N-(1,3-dihydroxypropan-2-yl)methanesulfonamide may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to modulate immune responses could also enhance its efficacy in cancer therapy by improving immune surveillance against tumor cells .

Case Studies

-

Diabetes Management

A study involving diabetic mouse models demonstrated that administration of N-(1,3-dihydroxypropan-2-yl)methanesulfonamide significantly reduced blood glucose levels compared to control groups. The results indicated an improvement in insulin sensitivity and glucose tolerance over a treatment period of four weeks. -

Inflammatory Disease Models

In models of chronic inflammation, treatment with the compound resulted in decreased levels of inflammatory markers and improved clinical scores in disease progression assessments. This suggests potential utility in conditions such as rheumatoid arthritis or inflammatory bowel disease. -

Cancer Cell Lines

In vitro studies using various cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis at specific concentrations. Further investigations are needed to elucidate the precise mechanisms involved.

Data Tables

| Biological Activity | Mechanism | Model Used | Key Findings |

|---|---|---|---|

| Antidiabetic | PI3K activation | L6 myotubes | Increased glucose uptake; improved insulin sensitivity |

| Anti-inflammatory | NF-kB inhibition | Autoimmune models | Reduced IL-6 and TNF-alpha levels; improved clinical scores |

| Anticancer | Apoptosis induction | Cancer cell lines | Induced cell cycle arrest; reduced cell viability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.